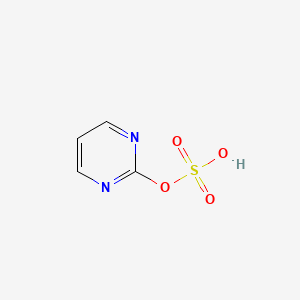![molecular formula C12H8N2O B13817705 10H-azepino[1,2-a]benzimidazol-10-one CAS No. 37905-85-4](/img/structure/B13817705.png)
10H-azepino[1,2-a]benzimidazol-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-azepino[1,2-a]benzimidazol-10-one is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring.
Preparation Methods
The synthesis of 10H-azepino[1,2-a]benzimidazol-10-one typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by heating the solutions in alcohol in the presence of potassium carbonate (K₂CO₃) to cyclize the intermediates into the desired azepino[1,2-a]benzimidazole derivatives .
Chemical Reactions Analysis
10H-azepino[1,2-a]benzimidazol-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
10H-azepino[1,2-a]benzimidazol-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor antagonist, making it valuable in biochemical studies.
Industry: It is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 10H-azepino[1,2-a]benzimidazol-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to act as a ligand for the enzyme CYP2D16 and as an antagonist for the subtype A receptor of γ-aminobutyric acid (GABA). These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
10H-azepino[1,2-a]benzimidazol-10-one can be compared with other similar compounds such as imidazo[1,2-a]azepines. While both classes of compounds share a fused ring system, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties . Similar compounds include:
- Imidazo[1,2-a]azepines
- Diazolo[1,2-a]azepines
- Benzimidazo[1,2-a]azepines
Properties
CAS No. |
37905-85-4 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
azepino[1,2-a]benzimidazol-10-one |
InChI |
InChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H |
InChI Key |
DRLZWJWLLHPTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)








![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
